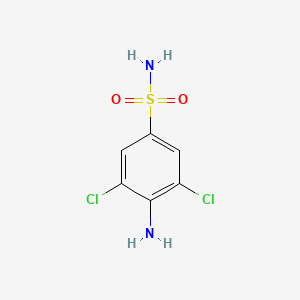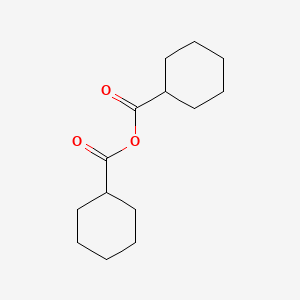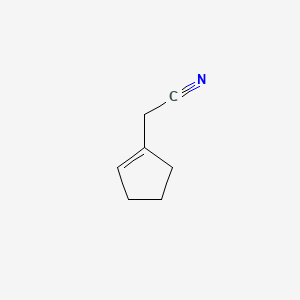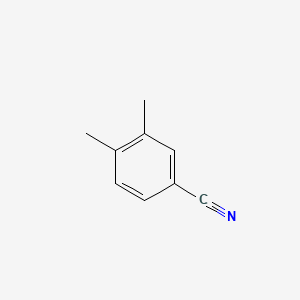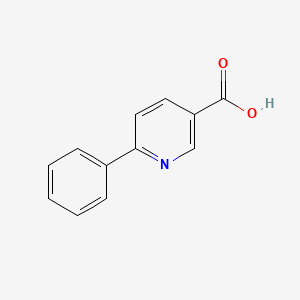
6-フェニルニコチン酸
概要
説明
6-Phenylnicotinic acid is an organic compound with the molecular formula C12H9NO2 It is a derivative of nicotinic acid, where a phenyl group is attached to the sixth position of the pyridine ring
科学的研究の応用
6-Phenylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
6-Phenylnicotinic acid is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
作用機序
Target of Action
6-Phenylnicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin and its derivatives are known to target several receptors in the human body, including the HCA2 and HCA3 receptors . These receptors play a crucial role in various physiological processes, including lipid metabolism and immune response .
Mode of Action
It is known that niacin and its derivatives, including 6-phenylnicotinic acid, can act as precursors tonicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions in the body, acting as electron donors or acceptors .
Biochemical Pathways
6-Phenylnicotinic acid, like other niacin derivatives, is involved in the shikimate pathway for the biosynthesis of phenolic acids . This pathway is crucial for the production of aromatic amino acids and other secondary metabolites . In addition, the compound may also influence the phenylpropanoid pathway , which leads to the biosynthesis of a variety of phenolic compounds .
Pharmacokinetics
Given its structural similarity to niacin, it is likely that it shares similar pharmacokinetic properties .
Result of Action
The action of 6-Phenylnicotinic acid at its target receptors and its role as a precursor to NAD and NADP can have various molecular and cellular effects. For instance, it can influence redox metabolism and NAD-dependent pathways functioning . Furthermore, it may have direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Action Environment
The action, efficacy, and stability of 6-Phenylnicotinic acid can be influenced by various environmental factors. For instance, changes in enzyme activity and pathophysiological situations may influence the need for different forms of niacin, including 6-Phenylnicotinic acid . .
準備方法
Synthetic Routes and Reaction Conditions
6-Phenylnicotinic acid can be synthesized through several methods. One common synthetic route involves the reaction of 6-bromonicotinic acid with phenylboronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction can be represented as follows:
6-Bromonicotinic acid+Phenylboronic acidPd catalyst, K2CO36-Phenylnicotinic acid
Industrial Production Methods
Industrial production of 6-Phenylnicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 6-Phenylnicotinic acid.
化学反応の分析
Types of Reactions
6-Phenylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenylpyridinecarboxylic acid derivatives.
Reduction: Formation of phenylpyridinecarbinol or phenylpyridinecarbaldehyde.
Substitution: Formation of brominated or nitrated derivatives of 6-Phenylnicotinic acid.
類似化合物との比較
Similar Compounds
Nicotinic acid: The parent compound, known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD).
Isonicotinic acid: A structural isomer with the carboxylic acid group at the fourth position of the pyridine ring.
3-Phenylnicotinic acid: A positional isomer with the phenyl group at the third position of the pyridine ring.
Uniqueness
6-Phenylnicotinic acid is unique due to the specific positioning of the phenyl group, which imparts distinct chemical and biological properties. This positioning can influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
IUPAC Name |
6-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFLQXUYRFIFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951647 | |
| Record name | 6-Phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29051-44-3 | |
| Record name | 6-Phenylnicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29051-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenylnicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029051443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylnicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the condensation reactions of 6-phenylnicotinic acid derivatives with aldehydes?
A1: The condensation of 2-methyl-6-phenylnicotinic acid and its ethyl ester with aldehydes is investigated in the study "348. Methylnicotinic acids. Part I. Condensation of 2-methyl-6-phenylnicotinic acid and its ethyl ester with aldehydes" []. This reaction is significant because it allows for the formation of new carbon-carbon bonds, leading to more complex molecules. This is a fundamental process in organic synthesis and can be used to create a diverse range of compounds with potentially useful biological or material properties.
Q2: How does the structure of 2-styryl-6-phenylnicotinic acid amides influence their cyclization into substituted 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridines?
A2: The cyclization of 2-styryl-6-phenylnicotinic acid amides is explored in the study "CYCLIZATION OF AMIDES OF 2-STYRYL-6-PHENYLNICOTINIC ACID INTO SUBSTITUTED 5-OXO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINES" []. The research likely delves into how the presence of the styryl and phenyl groups, as well as the amide functionality, influences the reaction pathway and the formation of the final tetrahydro-1,6-naphthyridine ring system. Understanding these structural influences is crucial for designing synthetic strategies for similar heterocyclic compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

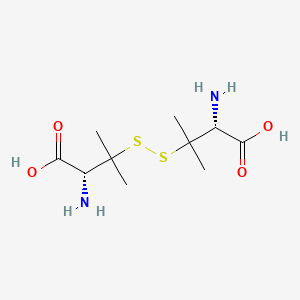
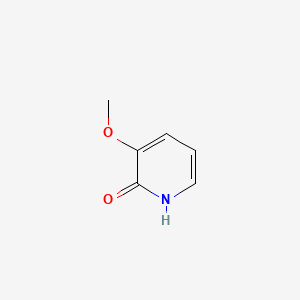
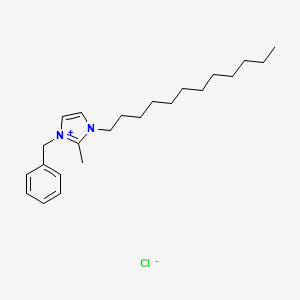
![9-chloro-11H-benzo[a]carbazole](/img/structure/B1346939.png)
![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1346943.png)
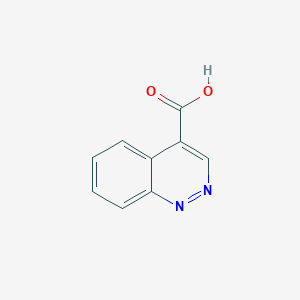
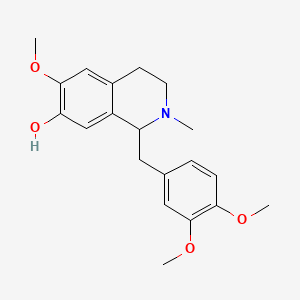
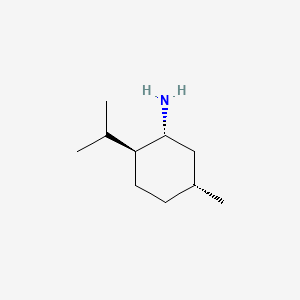
![2-[[2,5-dichloro-4-[2,5-dichloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide](/img/structure/B1346950.png)
